molecular formula C15H15NO3 B1393990 6-(Morpholin-1-ylcarbonyl)-2-naphthol CAS No. 871121-79-8

6-(Morpholin-1-ylcarbonyl)-2-naphthol

Cat. No. B1393990
M. Wt: 257.28 g/mol
InChI Key: SJSZXWHIWJKPQE-UHFFFAOYSA-N
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Description

Morpholinyl compounds are often used in the synthesis of pharmaceuticals and other biologically active compounds . They are typically synthesized through reactions involving morpholine, a common organic solvent .


Synthesis Analysis

The synthesis of morpholinyl compounds often involves reactions with other organic compounds. For example, isatin-based Schiff bases have been synthesized by reacting 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes .


Molecular Structure Analysis

Morpholinyl compounds typically have a ring structure, which includes a morpholine group attached to a larger organic molecule .


Chemical Reactions Analysis

Morpholinyl compounds can undergo a variety of chemical reactions, depending on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of morpholinyl compounds can vary widely, depending on the specific compound. These properties can include solubility, stability, and reactivity .

Scientific Research Applications

Palladium-Catalyzed Reactions

6-(Morpholin-1-ylcarbonyl)-2-naphthol and its derivatives have been utilized in palladium-catalyzed reactions. For instance, 1-(Morpholin-1-yl-pyridin-2-yl-methyl)-2-naphthol, a related compound, has shown efficiency as an N–O ligand in the palladium-catalyzed Mizoroki–Heck reaction, demonstrating its usefulness in neat water without the need for an inert atmosphere. This reaction can proceed smoothly, yielding products in moderate to excellent yields, and the catalyst system is reusable (Wang et al., 2013).

Mannich Reaction Products

Compounds similar to 6-(Morpholin-1-ylcarbonyl)-2-naphthol, such as 1-Morpholinometh­yl-2-naphthol, have been studied as products of Mannich reactions. These compounds exhibit interesting intra­molecular hydrogen bonding, which contributes to their stability and potential applications in chemical synthesis (Ma et al., 2005).

Nickel Reductions

Research on nickel reductions has involved compounds related to 6-(Morpholin-1-ylcarbonyl)-2-naphthol. For example, β-Naphthol, a closely related compound, undergoes reduction with Raney nickel in alcoholic alkaline solution to yield tetrahydro-2-naphthol derivatives. Such reactions demonstrate the potential for these compounds in various reduction processes (Shah et al., 1948).

Ligand Synthesis and Catalysis

Derivatives of 6-(Morpholin-1-ylcarbonyl)-2-naphthol have been synthesized for use as ligands in catalytic reactions. For instance, ligands such as (S)-3-(morpholin-4-ylmethyl)-H4-BINOL have been synthesized and used in the asymmetric addition of diethylzinc to aromatic aldehydes, showing good yield and high enantioselectivity (Lu et al., 2006).

Crystallographic Studies

Crystallographic studies of compounds like 1-[Morpholino(thiophen-2-yl)methyl]naphthalen-2-ol have been conducted to understand their molecular structure and stability. These studies provide insights into the molecular conformations and interactions, which are crucial for their applications in various chemical syntheses and reactions (Surya et al., 2021).

Photogeneration and Reactivity

Research on photogeneration and reactivity of naphthoquinone methides has included derivatives of 6-(Morpholin-1-ylcarbonyl)-2-naphthol. These studies explore their ability to alkylate DNA and their potential as photocytotoxic agents against cancer cell lines, indicating their potential in medicinal chemistry and therapeutic applications (Verga et al., 2010).

Safety And Hazards

The safety and hazards associated with morpholinyl compounds can vary widely, depending on the specific compound. Some compounds may be harmful if swallowed, inhaled, or in contact with skin .

Future Directions

Research into morpholinyl compounds is ongoing, with many potential applications in pharmaceuticals and other areas. Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of these compounds .

properties

IUPAC Name

(6-hydroxynaphthalen-2-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-14-4-3-11-9-13(2-1-12(11)10-14)15(18)16-5-7-19-8-6-16/h1-4,9-10,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSZXWHIWJKPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Morpholin-1-ylcarbonyl)-2-naphthol

Synthesis routes and methods

Procedure details

The title compound was synthesised from 6-hydroxy-2-naphtoic acid (commercially available) and morpholine (commercially available) according to the procedure described for Example A. MS (m/e): 256.0 (MH−, 100%)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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